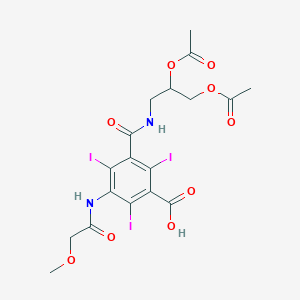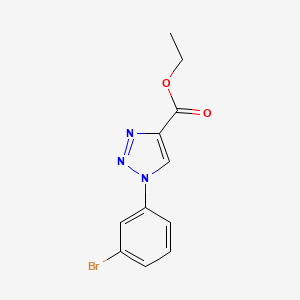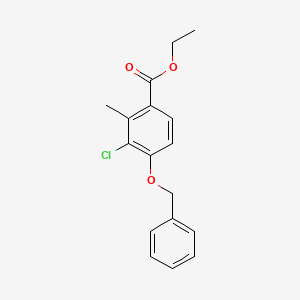
23S-hydroxy-11,15-dioxo-ganoderic acid DM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23S-hydroxy-11,15-dioxo-ganoderic acid DM is a compound isolated from the fruit bodies of Ganoderma lucidum, a type of medicinal mushroom. This compound belongs to the class of triterpenoids, specifically lanostanoid triterpenes . It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 23S-hydroxy-11,15-dioxo-ganoderic acid DM typically involves extraction from the fruit bodies of Ganoderma lucidum. The extraction process includes solvent extraction, followed by purification steps such as column chromatography . Specific synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods.
Industrial Production Methods
Industrial production of this compound is largely dependent on the cultivation of Ganoderma lucidum and subsequent extraction processes. The cultivation involves growing the mushroom under controlled conditions to maximize the yield of the desired compound. The extraction process is then scaled up to industrial levels, ensuring the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
23S-hydroxy-11,15-dioxo-ganoderic acid DM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
23S-hydroxy-11,15-dioxo-ganoderic acid DM has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in traditional medicine.
Industry: It is used in the development of natural health products and supplements
Mécanisme D'action
The mechanism of action of 23S-hydroxy-11,15-dioxo-ganoderic acid DM involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The compound may also interact with specific enzymes and receptors, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
Uniqueness
23S-hydroxy-11,15-dioxo-ganoderic acid DM is unique due to its specific structural features, such as the presence of hydroxyl and oxo groups at specific positions.
Propriétés
Formule moléculaire |
C30H40O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(E,4R,6R)-4-hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17-,18-,21?,28+,29-,30+/m1/s1 |
Clé InChI |
PILMPTUAXYPAME-RLRIJBOTSA-N |
SMILES isomérique |
C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canonique |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


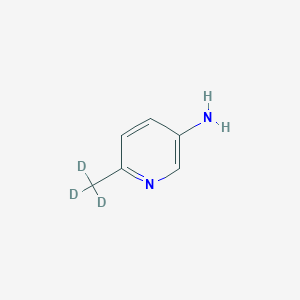



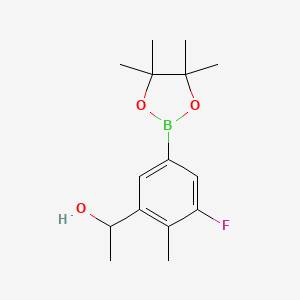
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)
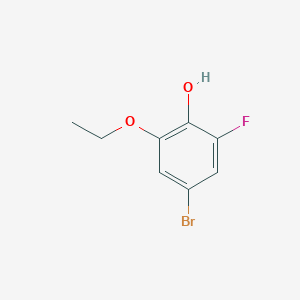

![benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
